REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1>ClCCl>[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[NH2:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCOCC1=CC(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
after washing the thus formed solution with an aqueous 10% sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with an aqueous saturated sodium chloride solution, the thus washed solution was dried over anhydrous potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
By distilling the solvent off from the thus dried solution
|
Type
|
DISTILLATION
|
Details
|
fractionally distilling the residue, 109.2 g of a fraction boiling at 105° to 106° C. (0.19 mmHg)
|
Type
|
CUSTOM
|
Details
|
were collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCOCC=1C=C(N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |